Isaconitine;Pikraconitin
Description
Chemical Identity and Properties Isaconitine (synonyms: Pikraconitin, Benzoylaconine, Benzaconine, Picraconitine) is a diterpenoid alkaloid found in Aconitum species, particularly in the traditional Chinese medicine Radix Aconiti Lateralis Preparata (Fuzi) . Its chemical formula is C₃₂H₄₅NO₁₀, with a molecular weight of 603.7 g/mol and CAS number 466-24-0 . It is soluble in DMSO (up to 55 mg/mL with sonication) and requires storage at 2–8°C under nitrogen protection to maintain stability .
Pharmacological Context
Isaconitine is a derivative of aconitine, formed via thermal isomerization of aconitine hydrobromide . Unlike its parent compound, it exhibits significantly lower toxicity, making it a subject of interest for medicinal applications .
Properties
Molecular Formula |
C32H45NO10 |
|---|---|
Molecular Weight |
603.7 g/mol |
IUPAC Name |
[(1S,5R,8R,13R)-11-ethyl-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |
InChI |
InChI=1S/C32H45NO10/c1-6-33-14-29(15-39-2)18(34)12-19(40-3)31-17-13-30(37)26(43-28(36)16-10-8-7-9-11-16)20(17)32(38,25(35)27(30)42-5)21(24(31)33)22(41-4)23(29)31/h7-11,17-27,34-35,37-38H,6,12-15H2,1-5H3/t17?,18?,19?,20?,21?,22?,23?,24?,25?,26?,27?,29-,30+,31-,32+/m0/s1 |
InChI Key |
DHJXZSFKLJCHLH-QJGSWPLISA-N |
Isomeric SMILES |
CCN1C[C@@]2(C(CC([C@@]34C2C(C(C31)[C@@]5(C6C4C[C@@](C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)O)OC)OC)O)COC |
Canonical SMILES |
CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)O)OC)OC)O)COC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Isaconitine can be synthesized through various chemical reactions involving the precursor aconitine. The synthetic route typically involves the benzoylation of aconitine to produce benzoylaconine (Isaconitine). The reaction conditions often include the use of benzoyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of Isaconitine involves the extraction of aconitine from the roots of Aconitum carmichaeli, followed by its chemical modification. The extraction process includes steps like maceration, filtration, and purification using solvents like ethanol and methanol .
Chemical Reactions Analysis
Types of Reactions
Isaconitine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions involve reagents such as lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Produces oxidized derivatives of Isaconitine.
Reduction: Results in reduced forms of the compound.
Substitution: Leads to substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Isaconitine has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular metabolism and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating cardiovascular diseases, inflammation, and cancer
Industry: Utilized in the development of pharmaceuticals and as a bioactive compound in traditional medicine.
Mechanism of Action
Isaconitine exerts its effects through various molecular targets and pathways:
Cardiovascular Protection: Modulates ion channels and receptors in cardiac cells, leading to improved heart function.
Anti-inflammatory: Inhibits the NF-κB and MAPK signaling pathways, reducing the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Aconitine
- Chemical Relationship: Aconitine (C₃₄H₄₇NO₁₁) is the precursor to isaconitine. Heating aconitine hydrobromide induces isomerization to isaconitine, altering its stereochemical configuration .
- Toxicity : Aconitine is highly toxic , with lethal doses as low as 2–6 mg in humans. In contrast, isaconitine requires much larger doses to produce toxic effects in animals, suggesting minimal risk in humans unless administered excessively .
- Commercial Variability : Commercial "aconitine" often contains impurities like isaconitine, aconine, and homoisaconitine, which contribute to inconsistent pharmacological profiles .
Japaconitine and Jesaconitine
- Japaconitine (C₃₄H₄₉OₙN): Contains four methoxy groups and forms methyl derivatives (e.g., methyl japaconitine) upon reaction with methyl iodide. Its crystalline salts (bromide, nitrate) are structurally distinct from isaconitine .
- Jesaconitine (C₃₅H₄₉O₁₂N): Decomposes into acetic acid, p-benzoic acid, and aconitine derivatives under acidic conditions. Unlike isaconitine, it forms pyraconitine and acetaldehyde upon heating .
- Toxicity : Both japaconitine and jesaconitine are more toxic than isaconitine but less studied in clinical contexts .
Pseudaconitine and Homoisaconitine
- Pseudaconitine (C₃₃H₄₅NO₁₂): Found in Aconitum ferox, it shares structural similarities with aconitine but differs in methoxy group positioning. It is highly toxic, akin to aconitine .
- Homoisaconitine: A minor alkaloid in commercial aconitine samples, it is chemically distinct from isaconitine and exhibits negligible toxicity .
Data Tables: Comparative Analysis
Table 1. Structural and Pharmacological Properties
Table 2. Clinical and Commercial Relevance
Key Research Findings
- Toxicity Mechanism : Isaconitine's reduced toxicity stems from structural changes that weaken its interaction with voltage-gated sodium channels, unlike aconitine’s potent binding .
- Thermal Stability : Isaconitine aurichloride exists in three isomeric forms with distinct melting points (135°, 152°, 176°), highlighting its polymorphic nature .
- Pharmacological Potential: Isaconitine’s low toxicity profile positions it as a safer candidate for studying Aconitum alkaloids in cardiovascular and analgesic therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
